molecular formula C5H4ClNO2S B1451454 2-(Chloroacetyl)-3(2H)-isothiazolone CAS No. 42828-67-1

2-(Chloroacetyl)-3(2H)-isothiazolone

Cat. No.: B1451454
CAS No.: 42828-67-1
M. Wt: 177.61 g/mol
InChI Key: MRNCSASBXNLRMH-UHFFFAOYSA-N
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Description

2-(Chloroacetyl)-3(2H)-isothiazolone is a chemical compound known for its antimicrobial properties. It is a member of the isothiazolone family, which is widely used in various industrial applications due to its effectiveness in controlling microbial growth. This compound is particularly valued for its stability and broad-spectrum activity against bacteria, fungi, and algae.

Scientific Research Applications

2-(Chloroacetyl)-3(2H)-isothiazolone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies related to microbial inhibition and as a preservative in biological samples.

    Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.

    Industry: Widely used in paints, coatings, and adhesives to prevent microbial growth and extend product shelf life.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The study of heterocyclic compounds is a vibrant field in medicinal chemistry, materials science, and other areas. Future research on “2-(Chloroacetyl)-3(2H)-isothiazolone” could explore its potential applications in these areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloroacetyl)-3(2H)-isothiazolone typically involves the reaction of chloroacetyl chloride with 3(2H)-isothiazolone. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Starting Materials: Chloroacetyl chloride and 3(2H)-isothiazolone.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 0 to 50°C.

    Catalysts and Solvents: Common solvents used include dichloromethane or chloroform. Catalysts such as triethylamine may be employed to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Chloroacetyl)-3(2H)-isothiazolone undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form chloroacetic acid and 3(2H)-isothiazolone.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted isothiazolones, chloroacetic acid, and other derivatives depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3(2H)-isothiazolone: Another member of the isothiazolone family with similar antimicrobial properties.

    5-Chloro-2-methyl-3(2H)-isothiazolone: Known for its enhanced stability and effectiveness in various applications.

    2-Octyl-3(2H)-isothiazolone: Used in industrial applications for its long-lasting antimicrobial activity.

Uniqueness

2-(Chloroacetyl)-3(2H)-isothiazolone is unique due to its specific chloroacetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly suitable for applications where stability and broad-spectrum antimicrobial activity are required.

Properties

IUPAC Name

2-(2-chloroacetyl)-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c6-3-5(9)7-4(8)1-2-10-7/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNCSASBXNLRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN(C1=O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90664094
Record name 2-(Chloroacetyl)-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42828-67-1
Record name 2-(Chloroacetyl)-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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